molecular formula C14H12N2O3 B1269669 2-[(4-Aminobenzoyl)amino]benzoic acid CAS No. 60498-39-7

2-[(4-Aminobenzoyl)amino]benzoic acid

Cat. No.: B1269669
CAS No.: 60498-39-7
M. Wt: 256.26 g/mol
InChI Key: TWCZFZWZLLVQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Aminobenzoyl)amino]benzoic acid is an organic compound with the molecular formula C14H12N2O3. It is known for its unique structure, which consists of a benzene ring substituted with an amino group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-[(4-Aminobenzoyl)amino]benzoic acid involves a one-pot synthesis. This method is operationally simple, environmentally friendly, and provides high yields. The synthesis typically involves the reaction of 2-aminobenzoic acid with 4-aminobenzoic acid under specific conditions . The reaction is promoted by a base and occurs in an aerobic environment, leading to the formation of the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 2-[(4-Aminobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Aminobenzoyl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-aminobenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19/h1-8H,15H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCZFZWZLLVQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354620
Record name STK259710
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60498-39-7
Record name STK259710
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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